(S)-3-(Methylsulfonyl)pyrrolidine

Vue d'ensemble

Description

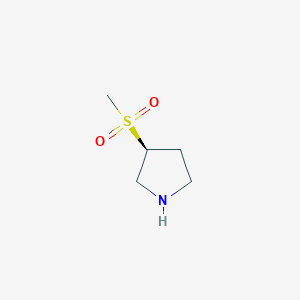

(S)-3-(Methylsulfonyl)pyrrolidine is a chiral sulfonyl compound featuring a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the sulfonyl group imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Methylsulfonyl)pyrrolidine typically involves the sulfonylation of a pyrrolidine derivative. One common method is the reaction of (S)-pyrrolidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Analyse Des Réactions Chimiques

Chemical Reactions

Given the chemical structure of (S)-3-(Methylsulfonyl)pyrrolidine, it is expected to undergo several types of reactions:

- Oxidation: The硫醚 methylsulfonyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The methylsulfonyl group could potentially be reduced to a硫醚 sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride, although this might require forcing conditions.

- Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions. Suitable nucleophiles include amines, alcohols, or thiols. The pyrrolidine nitrogen can also be functionalized, influencing the electronic and steric properties of the molecule .

- Deprotonation: The protons alpha to the sulfonyl group may be removed by a strong base, generating an anion that can react with electrophiles.

Reactivity Considerations

- Influence of the Methylsulfonyl Group: The methylsulfonyl group is an electron-withdrawing group, which can influence the reactivity of the pyrrolidine ring. It can activate adjacent carbon atoms towards nucleophilic attack or deprotonation.

- Stereochemistry: The stereocenter at the 3-position is crucial for the compound's biological activity. Reactions at or near this stereocenter must be carefully controlled to avoid racemization or epimerization .

Applications De Recherche Scientifique

Pharmaceutical Applications

Chiral Intermediate in Drug Synthesis

(S)-3-(Methylsulfonyl)pyrrolidine serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its optically active nature allows it to participate in reactions that yield biologically active molecules with desired stereochemistry. Notably, it is involved in the synthesis of:

- Calcium Antagonists : Used in the treatment of hypertension and angina.

- Antibiotics : Including carbapenem antibiotics, which are critical for treating bacterial infections.

- Analgesics : Pain-relieving medications that benefit from precise stereochemical configurations.

The compound's utility is underscored by its incorporation into the synthesis pathways of drugs currently undergoing clinical trials or available on the market .

Research has indicated that this compound exhibits various biological activities, making it a subject of interest in pharmacological studies:

- Anti-inflammatory Properties : Studies have shown that derivatives of pyrrolidine compounds can exhibit significant anti-inflammatory effects, which are critical for developing treatments for chronic inflammatory diseases .

- Anticancer Activity : Pyrrolidine analogs have demonstrated potential anticancer properties. For instance, certain derivatives have been reported to inhibit cell proliferation in various cancer cell lines, suggesting that this compound could be a valuable scaffold for developing new anticancer agents .

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound finds applications in agrochemicals. Its ability to act as a building block for the synthesis of herbicides and pesticides highlights its importance in agricultural chemistry. The compound's sulfonyl group enhances its reactivity and effectiveness in biological systems, making it suitable for developing agrochemical products that require specific modes of action against pests and weeds .

Case Studies and Research Findings

A variety of case studies have documented the effectiveness of this compound in different contexts:

- Synthesis Pathways : Research has detailed synthetic methodologies involving this compound, showcasing efficient routes to obtain optically pure forms necessary for pharmaceutical applications .

- Biological Evaluations : Various studies have evaluated the pharmacological profiles of compounds derived from this compound, revealing their potential as therapeutic agents against diseases such as tuberculosis and cancer .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds |

|---|---|---|

| Pharmaceuticals | Chiral intermediates for drugs | Calcium antagonists, carbapenem antibiotics |

| Biological Activity | Anti-inflammatory, anticancer | Pyrrolidine derivatives |

| Agrochemicals | Herbicides and pesticides | Sulfonyl-containing agrochemicals |

Mécanisme D'action

The mechanism of action of (S)-3-(Methylsulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

(S)-3-Amino-1-(methylsulfonyl)pyrrolidine:

®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine: This compound includes a Boc-protected amino group, making it useful in peptide synthesis and other applications requiring temporary protection of the amino group.

Uniqueness: (S)-3-(Methylsulfonyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the sulfonyl group, which imparts distinct chemical properties

Activité Biologique

(S)-3-(Methylsulfonyl)pyrrolidine, a chiral sulfonyl compound, has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNOS

- CAS Number : 290328-57-3

- Structure : The compound features a pyrrolidine ring with a methylsulfonyl group, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group enhances its binding affinity by forming strong interactions with amino acid residues in proteins. This interaction can modulate the activity of target proteins, leading to various pharmacological effects.

Biological Activities

-

Anticancer Properties :

- Research indicates that derivatives of pyrrolidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth in MCF7 (breast cancer), HCT116 (colon cancer), and other cell lines .

- A study demonstrated that pyrrolidine derivatives could induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

- Antiviral Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Case Studies and Experimental Data

A comprehensive review of literature reveals various studies focused on the biological activity of this compound and related compounds:

Propriétés

IUPAC Name |

(3S)-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEGFNRUBBVHJT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649886 | |

| Record name | (3S)-3-(Methanesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290328-57-3 | |

| Record name | (3S)-3-(Methylsulfonyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290328-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-(Methanesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.